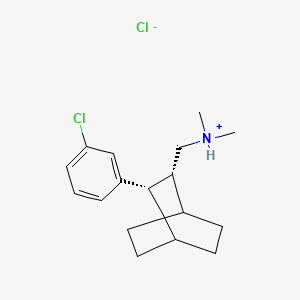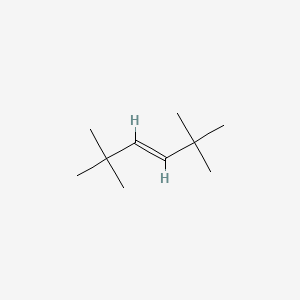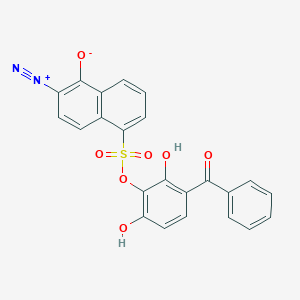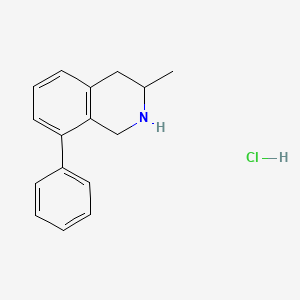
1,2,3,4-Tetrahydro-3-methyl-8-phenylisoquinoline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4-Tetrahydro-3-methyl-8-phenylisoquinoline hydrochloride is a synthetic compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The structure of this compound includes a tetrahydroisoquinoline core with a methyl group at the 3-position and a phenyl group at the 8-position, making it a unique and interesting molecule for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydro-3-methyl-8-phenylisoquinoline hydrochloride typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions often require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve multicomponent reactions (MCRs) that improve atom economy, selectivity, and yield. These methods are considered sustainable and environmentally friendly . The use of transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies has also been explored for the synthesis of tetrahydroisoquinoline derivatives .
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3,4-Tetrahydro-3-methyl-8-phenylisoquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoquinoline derivatives.
Reduction: Reduction reactions can convert the compound into different tetrahydroisoquinoline derivatives.
Substitution: Substitution reactions, particularly at the C(1) position, are common and can lead to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) and tert-butyl hydroperoxide (TBHP), as well as reducing agents and dehydrating agents mentioned earlier .
Major Products
The major products formed from these reactions are often isoquinoline derivatives with various substituents, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1,2,3,4-Tetrahydro-3-methyl-8-phenylisoquinoline hydrochloride has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 1,2,3,4-Tetrahydro-3-methyl-8-phenylisoquinoline hydrochloride involves its interaction with molecular targets and pathways related to neuroprotection and anti-inflammatory effects. The compound is known to modulate various signaling pathways and molecular targets, contributing to its biological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other tetrahydroisoquinoline derivatives such as:
- 1,2,3,4-Tetrahydroisoquinoline
- N-Benzyl-1,2,3,4-tetrahydroisoquinoline
- 1-Methyl-3-phenylisoquinoline
Uniqueness
1,2,3,4-Tetrahydro-3-methyl-8-phenylisoquinoline hydrochloride is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of a methyl group at the 3-position and a phenyl group at the 8-position differentiates it from other tetrahydroisoquinoline derivatives .
Propriétés
Numéro CAS |
69381-58-4 |
|---|---|
Formule moléculaire |
C16H18ClN |
Poids moléculaire |
259.77 g/mol |
Nom IUPAC |
3-methyl-8-phenyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride |
InChI |
InChI=1S/C16H17N.ClH/c1-12-10-14-8-5-9-15(16(14)11-17-12)13-6-3-2-4-7-13;/h2-9,12,17H,10-11H2,1H3;1H |
Clé InChI |
VCIGSTGNWVZWQA-UHFFFAOYSA-N |
SMILES canonique |
CC1CC2=C(CN1)C(=CC=C2)C3=CC=CC=C3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


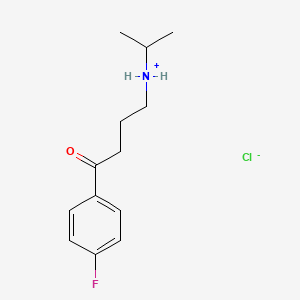
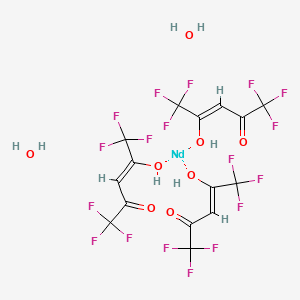
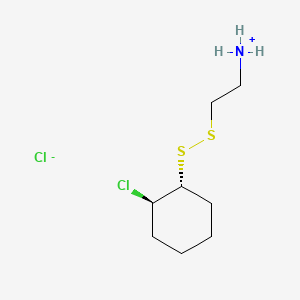
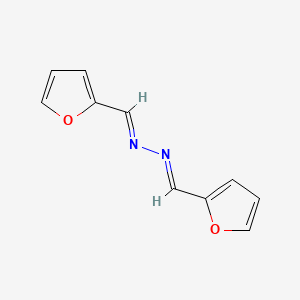
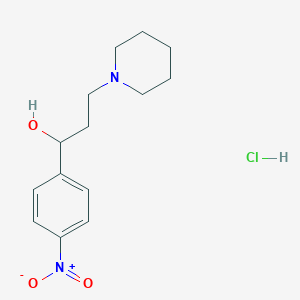
![Isooctyl [(2,3-dihydroxypropyl)thio]acetate](/img/structure/B13760984.png)
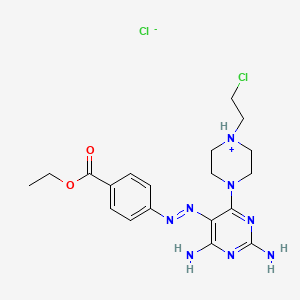
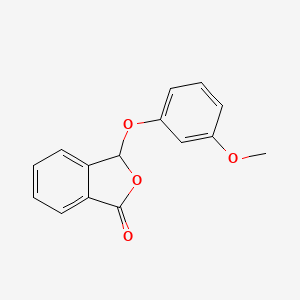
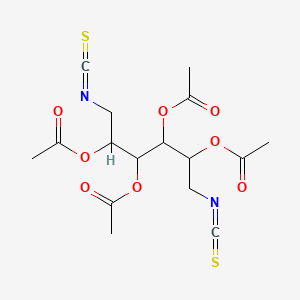
![3-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-5-methyl-1,2-oxazole-4-carboxylic acid](/img/structure/B13761008.png)
![2-[4-(dimethylaminodiazenyl)-N-[2-(9H-fluoren-9-yl)acetyl]anilino]-2-methylbutanoate](/img/structure/B13761012.png)
